molecular formula C20H20F3N5O4S B2672743 2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 892477-75-7

2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2672743
CAS RN: 892477-75-7
M. Wt: 483.47
InChI Key: CXTOGITUNPYVLH-UHFFFAOYSA-N
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Description

2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C20H20F3N5O4S and its molecular weight is 483.47. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the given compound, has shown selective ligand properties for the translocator protein (18 kDa) Dollé et al., 2008. These compounds have been designed for in vivo imaging using positron emission tomography (PET), highlighting their potential in neuroinflammation and neurodegenerative disease research. The specific example of DPA-714, a compound within this series, indicates the broader utility of such molecules in medical diagnostics and the monitoring of therapeutic interventions.

Heterocyclic Synthesis and Biological Activities

Research into thieno[2,3-d]pyrimidin-4-ones and related heterocyclic compounds, which share structural similarities with the queried compound, has demonstrated the synthesis of novel molecules with potential antimicrobial, anti-inflammatory, and analgesic properties Elmuradov et al., 2011. These findings suggest the compound could be a precursor or template for developing new therapeutic agents.

Antitumor and Antimicrobial Potential

Studies have also revealed the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products, demonstrating significant anti-inflammatory and analgesic activities Abu‐Hashem et al., 2020. These compounds, similar in structure to the compound , underscore the potential for its application in the development of new treatments for chronic diseases.

Anticonvulsant Agents

Research into (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, related to the compound of interest, has shown moderate anticonvulsant activity Severina et al., 2020. This indicates the potential for the development of new anticonvulsant medications based on the compound's structure.

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O4S/c1-4-5-13-25-16-15(18(30)28(3)19(31)27(16)2)17(26-13)33-10-14(29)24-11-6-8-12(9-7-11)32-20(21,22)23/h6-9H,4-5,10H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTOGITUNPYVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=N1)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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